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molecular formula C8H20N2S2 B085923 Ethanamine, 2,2'-dithiobis[N,N-dimethyl- CAS No. 1072-11-3

Ethanamine, 2,2'-dithiobis[N,N-dimethyl-

Cat. No. B085923
M. Wt: 208.4 g/mol
InChI Key: BAEWLQWSDPXZDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05589517

Procedure details

In a 100 ml round-bottom flask, 8.5 g of N,N-dimethyl-2-chloroethylamine hydrochloride, 8.7 g of sodium thiosulfate and 50 ml of distilled water were charged and heated under reflux for 2 hours. 36% hydrochloric acid (5.1 g) was added, and the mixture was further heated under reflux for 1 hour. With cooling the mixture on an ice bath, 5.5 g of sodium hydroxide was slowly added to make the mixture alkaline, which was then subjected to extraction twice with 50 ml of ethyl acetate. After desiccating with anhydrous potassium carbonate, the solvent was removed by distillation and distilled under reduced pressure to give 7.0 g of bis(N,N-dimethyl-2-aminoethyl)disulfide, the precursor.
Quantity
8.5 g
Type
reactant
Reaction Step One
Name
sodium thiosulfate
Quantity
8.7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step Two
Quantity
5.5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][N:3]([CH2:5][CH2:6]Cl)[CH3:4].[S:8]([O-])([O-])(=O)=[S:9].[Na+].[Na+].Cl.[OH-].[Na+]>O>[CH3:2][N:3]([CH3:4])[CH2:5][CH2:6][S:9][S:8][CH2:6][CH2:5][N:3]([CH3:4])[CH3:2] |f:0.1,2.3.4,6.7|

Inputs

Step One
Name
Quantity
8.5 g
Type
reactant
Smiles
Cl.CN(C)CCCl
Name
sodium thiosulfate
Quantity
8.7 g
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
5.1 g
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
5.5 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was further heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
With cooling the mixture on an ice bath
EXTRACTION
Type
EXTRACTION
Details
was then subjected to extraction twice with 50 ml of ethyl acetate
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CN(CCSSCCN(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: CALCULATEDPERCENTYIELD 113.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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